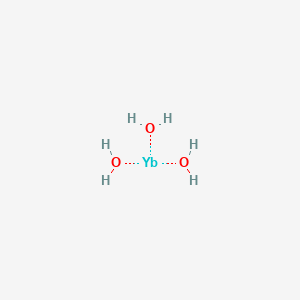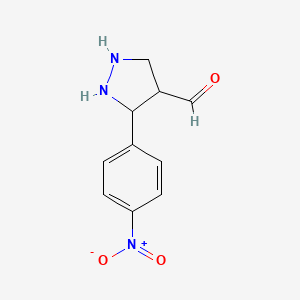
dysprosium;sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium sulfane is a compound that combines the rare-earth element dysprosium with sulfur. Dysprosium, symbol Dy, has an atomic number of 66 and is part of the lanthanide series. It is known for its metallic silver luster and is never found in nature as a free element . Dysprosium sulfane, like other dysprosium compounds, exhibits unique chemical and physical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dysprosium sulfane can be synthesized through several methods. One common approach involves the direct reaction of dysprosium metal with sulfur at elevated temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation:
Dy+S→DyS
Another method involves the use of dysprosium chloride and hydrogen sulfide gas:
DyCl3+3H2S→DyS+3HCl
Industrial Production Methods
Industrial production of dysprosium sulfane often involves the reduction of dysprosium oxide with sulfur or hydrogen sulfide. The process is carried out in high-temperature furnaces to ensure complete reaction and high yield:
Dy2O3+3H2S→2DyS+3H2O
Análisis De Reacciones Químicas
Types of Reactions
Dysprosium sulfane undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation: : Dysprosium sulfane can be oxidized to form dysprosium oxide and sulfur dioxide:
2DyS+3O2→2Dy2O3+2SO2
-
Reduction: : It can be reduced back to dysprosium metal and hydrogen sulfide:
DyS+H2→Dy+H2S
-
Substitution: : Dysprosium sulfane can react with halogens to form dysprosium halides and sulfur:
DyS+Cl2→DyCl3+S
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur at high temperatures and may require catalysts to proceed efficiently.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium halides, sulfur dioxide, and hydrogen sulfide.
Aplicaciones Científicas De Investigación
Dysprosium sulfane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dysprosium sulfane involves its interaction with molecular targets and pathways in various applications. In biological systems, dysprosium sulfane can bind to specific proteins and enzymes, altering their activity and function. In industrial applications, its unique magnetic and optical properties are exploited to enhance the performance of materials and devices .
Comparación Con Compuestos Similares
Similar Compounds
Dysprosium Oxide (Dy₂O₃): Used in ceramics and as a precursor for other dysprosium compounds.
Dysprosium Chloride (DyCl₃): Utilized in the production of dysprosium metal and as a catalyst in chemical reactions.
Dysprosium Nitrate (Dy(NO₃)₃): Used in the synthesis of other dysprosium compounds and as a reagent in analytical chemistry.
Uniqueness
Dysprosium sulfane is unique due to its combination of dysprosium and sulfur, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Propiedades
Fórmula molecular |
DyH2S |
|---|---|
Peso molecular |
196.58 g/mol |
Nombre IUPAC |
dysprosium;sulfane |
InChI |
InChI=1S/Dy.H2S/h;1H2 |
Clave InChI |
OWWFXHCGAXSBIM-UHFFFAOYSA-N |
SMILES canónico |
S.[Dy] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


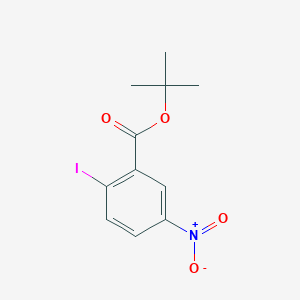
![Xanthylium, 3,6-diamino-9-[2-carboxy-4-[(2-propyn-1-ylamino)carbonyl]phenyl]-4,5-disulfo-, inner salt](/img/structure/B12336920.png)
![[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(2-bromoethoxy)oxan-2-yl]methyl acetate](/img/structure/B12336923.png)
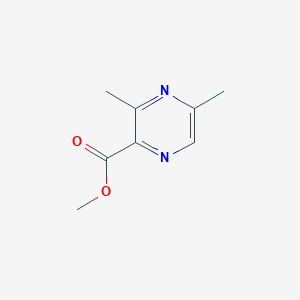
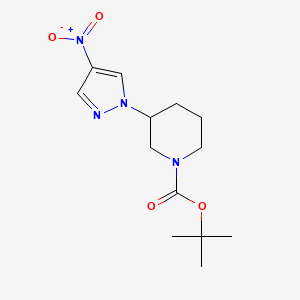
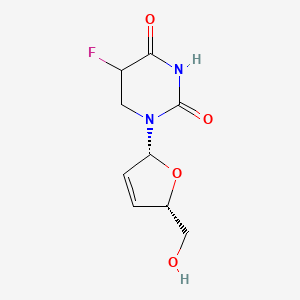
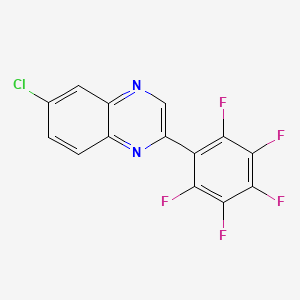
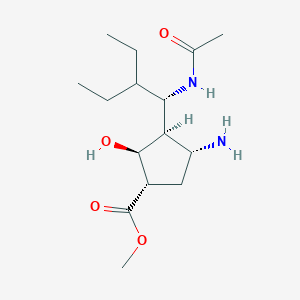

![Methyl 4-(benzo[d][1,3]dioxol-5-ylmethyl)-2-bromothiazole-5-carboxylate](/img/structure/B12336978.png)
![Methanesulfonamide, N-[4-methoxy-3-[[[(2R,3R)-2-phenyl-3-piperidinyl]amino]methyl]phenyl]-N-methyl-, rel-](/img/structure/B12336983.png)
